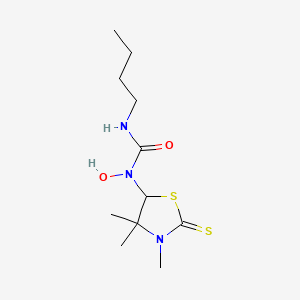![molecular formula C17H16Cl2N2O2 B6041302 N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide CAS No. 5843-76-5](/img/structure/B6041302.png)
N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a small molecule that is capable of selectively binding to a specific protein target, making it a valuable tool for investigating the roles of this protein in various biological processes. In
Mechanism of Action
BDP is a selective inhibitor of PARP-1, meaning that it binds specifically to this protein and prevents its activity. PARP-1 is involved in the repair of DNA damage, and inhibition of this protein can lead to increased cell death in certain situations. BDP has also been shown to have anti-inflammatory effects, possibly through its inhibition of PARP-1.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects in various cell types. In addition to its effects on PARP-1 activity and inflammation, BDP has also been shown to inhibit the activity of other proteins such as caspase-3 and -7, which are involved in cell death pathways. BDP has also been shown to have antioxidant effects, possibly through its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDP in lab experiments is its selectivity for PARP-1, which allows for specific investigation of this protein's functions. BDP is also a small molecule, which makes it easy to manipulate and study in vitro. However, one limitation of BDP is its relatively low potency, which can make it difficult to achieve complete inhibition of PARP-1 activity in some situations.
Future Directions
There are many potential future directions for research involving BDP. One area of interest is in the development of more potent PARP-1 inhibitors based on the structure of BDP. Another potential direction is in the investigation of the roles of PARP-1 in various disease states, such as cancer and neurodegenerative disorders. Additionally, BDP could be used in combination with other drugs to investigate potential synergistic effects on PARP-1 activity and cell death pathways.
Synthesis Methods
The synthesis of BDP involves several steps, including the reaction of 2,4-dichlorobenzoic acid with butyryl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenylamine to yield the final product, BDP. The overall yield of this synthesis is typically around 50%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
BDP has been widely used in scientific research as a tool for investigating the roles of specific proteins in various biological processes. One of the most common applications of BDP is in the study of the protein PARP-1, which is involved in DNA repair and cell death pathways. BDP has been shown to selectively bind to PARP-1, making it a valuable tool for investigating the functions of this protein in various cellular processes.
properties
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-9-4-11(18)10-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVHZYFDLLAXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362308 |
Source


|
| Record name | N-(4-Butanamidophenyl)-2,4-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5843-76-5 |
Source


|
| Record name | N-(4-Butanamidophenyl)-2,4-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B6041224.png)
![2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041230.png)
![N'-(3,4-dihydroxybenzylidene)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B6041238.png)
![3-bromo-5-chloro-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041244.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate](/img/structure/B6041248.png)

![2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6041260.png)

![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol hydrochloride](/img/structure/B6041279.png)
![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![5-[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]-2-ethyl-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6041304.png)
![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6041314.png)
